
1-(2,3-dimethyl-1H-indol-1-yl)-3-((1-phenylethyl)amino)propan-2-ol oxalate
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Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-((1-phenylethyl)amino)propan-2-ol oxalate is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.486. The purity is usually 95%.
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Biological Activity
The compound 1-(2,3-dimethyl-1H-indol-1-yl)-3-((1-phenylethyl)amino)propan-2-ol oxalate is a derivative of indole that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N2O4, with a molecular weight of approximately 370.44 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, and an oxalate group that may influence its pharmacological properties.
Research indicates that compounds with indole structures often interact with various biological pathways, including:
- Serotonin Receptors : Indole derivatives can act as agonists or antagonists at serotonin receptors, influencing mood and behavior.
- Enzyme Inhibition : Some indole compounds have shown inhibitory effects on enzymes involved in metabolic pathways, potentially impacting cellular processes.
Antioxidant Properties
Studies have demonstrated that the oxalate component can alter cellular redox homeostasis. For instance, oxalate exposure has been shown to decrease ATP levels and increase reactive oxygen species (ROS) in macrophages, which can lead to oxidative stress and inflammation . This suggests that the compound may have dual roles: as an antioxidant in certain contexts while promoting oxidative stress in others.
Anti-inflammatory Effects
The compound's ability to modulate cytokine production has been observed. Specifically, it can increase pro-inflammatory cytokines like IL-1β and IL-6 while decreasing anti-inflammatory cytokines such as IL-10 . This modulation could be significant in diseases characterized by inflammation.
Antimicrobial Activity
Preliminary data suggest that the compound may exhibit antimicrobial properties. The presence of the indole structure is often associated with antibacterial activity against pathogens such as Escherichia coli, which is pertinent in urinary tract infections . Further studies are needed to quantify this effect and understand the underlying mechanisms.
Study 1: Cellular Bioenergetics
A study investigated the impact of oxalate on macrophage metabolism. Macrophages treated with sodium oxalate exhibited impaired bioenergetics, characterized by decreased mitochondrial activity and increased ROS levels. This suggests that compounds containing oxalate can significantly affect immune cell function .
Study 2: Drosophila Model
Using Drosophila melanogaster as a model organism, researchers screened various compounds for their effects on calcium oxalate stone formation. The study highlighted the potential of indole derivatives to inhibit stone formation through interactions with calcium and oxalate . This indicates a therapeutic avenue for managing conditions like nephrolithiasis.
Data Summary Table
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(1-phenylethylamino)propan-2-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-15-17(3)23(21-12-8-7-11-20(15)21)14-19(24)13-22-16(2)18-9-5-4-6-10-18;3-1(4)2(5)6/h4-12,16,19,22,24H,13-14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLGHRNQMWUDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC(C)C3=CC=CC=C3)O)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.